4-[(iso-Propyloxy)methyl]thiophenol
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Overview
Description
4-[(iso-Propyloxy)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group substituted with an iso-propyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(iso-Propyloxy)methyl]thiophenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloromethylthiophenol with iso-propyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(iso-Propyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-[(iso-Propyloxy)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(iso-Propyloxy)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The thiophenol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the iso-propyloxy methyl substitution.
4-Methylthiophenol: A similar compound with a methyl group instead of an iso-propyloxy methyl group.
4-Ethylthiophenol: A compound with an ethyl group substitution.
Uniqueness
4-[(iso-Propyloxy)methyl]thiophenol is unique due to the presence of the iso-propyloxy methyl group, which can influence its chemical reactivity and interactions. This substitution can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from other similar thiophenol derivatives.
Properties
IUPAC Name |
4-(propan-2-yloxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLPQGQTEMOJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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